molecular formula C14H21NO2S B280638 N-cyclohexyl-2,4-dimethylbenzenesulfonamide

N-cyclohexyl-2,4-dimethylbenzenesulfonamide

Cat. No. B280638
M. Wt: 267.39 g/mol
InChI Key: KNIAJMOFYLLBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2,4-dimethylbenzenesulfonamide, also known as S-carboxamidoethyl-N-cyclohexyl-2,4-dimethylbenzenesulfonamide (NSC 33894), is a small organic molecule that has been used in scientific research for several decades. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,4-dimethylbenzenesulfonamide is not well understood, but it is thought to involve binding to the active site of target enzymes and preventing substrate binding. This compound has also been shown to interact with several proteins involved in signal transduction pathways, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects
N-cyclohexyl-2,4-dimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of aqueous humor in the eye, making this compound a potential treatment for glaucoma.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2,4-dimethylbenzenesulfonamide in lab experiments is its relatively low cost and availability. This compound is also relatively stable and easy to handle, making it a useful tool for studying enzyme inhibition and protein structure. However, one limitation of using this compound is its relatively low potency compared to other enzyme inhibitors, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving N-cyclohexyl-2,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent analogs of this compound for use as enzyme inhibitors and potential drug candidates. Another area of interest is the study of the mechanisms of action of this compound, which may lead to a better understanding of enzyme inhibition and protein structure. Finally, this compound may have potential applications in the treatment of glaucoma and other diseases related to carbonic anhydrase activity.

Synthesis Methods

The synthesis of N-cyclohexyl-2,4-dimethylbenzenesulfonamide involves the reaction of cyclohexylamine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-cyclohexyl-2,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein structure, and drug design. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, making it a useful tool for studying the mechanisms of enzyme inhibition.

properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

N-cyclohexyl-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H21NO2S/c1-11-8-9-14(12(2)10-11)18(16,17)15-13-6-4-3-5-7-13/h8-10,13,15H,3-7H2,1-2H3

InChI Key

KNIAJMOFYLLBGS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCC2)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCC2)C

Origin of Product

United States

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